molecular formula C10H12N2 B13346151 1,2-Di(1H-pyrrol-1-yl)ethane

1,2-Di(1H-pyrrol-1-yl)ethane

Cat. No.: B13346151
M. Wt: 160.22 g/mol
InChI Key: RWYHCXBGQOGTMW-UHFFFAOYSA-N
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Description

Contextualization of N-Substituted Pyrrole (B145914) Derivatives in Contemporary Chemical Research

N-substituted pyrrole derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the structural core of many pharmaceuticals, natural products, and functional materials. tandfonline.comnih.gov Their versatile chemical properties, arising from the electron-rich pyrrole ring, make them valuable building blocks in organic synthesis. tandfonline.commdpi.com Researchers are actively exploring this class of compounds for a wide range of applications, including the development of new drugs, agrochemicals, and advanced materials such as conductive polymers. tandfonline.comopenmedicinalchemistryjournal.com The ability to introduce a wide variety of substituents onto the nitrogen atom allows for the fine-tuning of their biological and physical properties, making them a focal point in medicinal chemistry and materials science. mdpi.comnih.gov

Significance of Ethane-Bridged Heterocyclic Frameworks in Advanced Chemical Systems

Ethane-bridged heterocyclic frameworks are molecules containing two heterocyclic rings linked by a flexible two-carbon (ethane) bridge. This structural motif is of considerable interest in coordination chemistry and materials science. The ethane (B1197151) bridge imparts a degree of conformational flexibility, allowing the heterocyclic units to orient themselves in various spatial arrangements. This flexibility is crucial for the formation of stable complexes with metal ions and for the design of materials with specific electronic and optical properties. For instance, such frameworks are utilized in the synthesis of polymers and coordination polymers with potential applications in electronics and catalysis. researchgate.netrsc.org The nature of the heterocyclic rings and any additional functional groups can be varied to create tailored chemical systems with desired functionalities.

Research Trajectories and Key Objectives for 1,2-Di(1H-pyrrol-1-yl)ethane Investigations

The chemical compound this compound, with the molecular formula C10H12N2, features two pyrrole rings connected by an ethane bridge. chemspider.com Research on this specific molecule and its derivatives is driven by several key objectives. A primary focus is on its synthesis and chemical characterization. Understanding its fundamental properties is crucial for its potential applications. Investigations into its coordination chemistry explore how it interacts with different metal ions to form complexes with novel structures and catalytic or electronic properties. Furthermore, researchers are interested in its potential as a monomer for the synthesis of electroactive polymers, which could have applications in sensors, electrochromic devices, and other advanced materials. beilstein-journals.orgmetu.edu.trmetu.edu.tr The study of its derivatives, such as those with additional functional groups on the pyrrole rings, aims to further expand its utility in various fields of chemistry. nih.govresearchgate.net

Interactive Data Table: Properties of this compound

PropertyValue
Molecular Formula C10H12N2
IUPAC Name This compound
Synonyms Not available
CAS Number Not available
Molecular Weight 160.22 g/mol
Appearance Not available
Melting Point Not available
Boiling Point Not available
Solubility Not available

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

1-(2-pyrrol-1-ylethyl)pyrrole

InChI

InChI=1S/C10H12N2/c1-2-6-11(5-1)9-10-12-7-3-4-8-12/h1-8H,9-10H2

InChI Key

RWYHCXBGQOGTMW-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)CCN2C=CC=C2

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations

Direct Synthetic Routes to 1,2-Di(1H-pyrrol-1-yl)ethane

The most straightforward approach to synthesizing this compound is the direct N-alkylation of two equivalents of pyrrole (B145914) with a 1,2-dihaloethane, typically 1,2-dibromoethane (B42909) or 1,2-dichloroethane (B1671644). This reaction falls under the general class of nucleophilic substitution, where the pyrrolide anion acts as the nucleophile.

The rational design of the synthesis of this compound involves the careful selection of the pyrrole precursor, the ethane (B1197151) linker source, and the reaction conditions. The pyrrole nitrogen is weakly acidic and requires a base to be deprotonated, forming the more nucleophilic pyrrolide anion. Common bases used for this purpose include alkali metal hydroxides (like KOH), alkali metal hydrides (like NaH), and strong organic bases.

The choice of the leaving group on the ethane precursor is also crucial. Dibromoethane is often preferred over dichloroethane due to the better leaving group ability of the bromide ion, which generally leads to faster reaction rates. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which can solvate the cation of the base and leave the pyrrolide anion more accessible for reaction.

A common synthetic pathway involves the in-situ generation of the pyrrolide salt followed by the addition of the dihaloethane. For instance, reacting pyrrole with potassium hydroxide (B78521) in a suitable solvent generates potassium pyrrolide, which then reacts with 1,2-dibromoethane in a double N-alkylation to yield the target molecule.

The efficiency of the synthesis of this compound is highly dependent on the optimization of several reaction parameters. These include the choice of base, solvent, temperature, and stoichiometry of the reactants.

Research on the N-alkylation of pyrroles has shown that the combination of a strong base and a polar aprotic solvent generally gives the best results. For example, using potassium carbonate (K2CO3) as the base in DMF has been found to be effective for various N-alkylation reactions of pyrroles, providing good to excellent yields. researchgate.net The temperature of the reaction is another critical factor; while higher temperatures can increase the reaction rate, they may also lead to side reactions and decomposition, thus requiring careful optimization.

The following interactive table summarizes typical conditions and their impact on the yield of N-alkylation of pyrroles, which can be extrapolated to the synthesis of this compound.

BaseSolventTemperature (°C)Typical Yield (%)Reference
KOHAcetoneRoom TemperatureLow (e.g., 10%) researchgate.net
K2CO3DMFRoom TemperatureHigh (e.g., 87%) researchgate.net
NaHDMF0 - Room TemperatureHigh researchgate.net
VariousIonic LiquidsVariousExcellent

Note: The yields are indicative and can vary based on the specific alkylating agent and other reaction conditions.

In recent years, there has been a significant push towards developing more sustainable synthetic methods in chemistry. For pyrrole-containing compounds, this includes the use of bio-based feedstocks and greener reaction conditions.

One innovative and sustainable approach involves the use of 3-hydroxy-2-pyrones, which can be derived from biosourced aldaric acids. acs.org These pyrones can react with primary amines, such as ethylenediamine (B42938), to form N-substituted pyrrole derivatives. acs.org This method offers a sustainable alternative to traditional petroleum-based routes. The reaction of 3-hydroxy-2-pyrones with ethylenediamine can produce dihydropyrrolepyrazinone derivatives in high yields. acs.org

Another sustainable strategy is the modification of the Clauson-Kaas protocol, a well-established method for pyrrole synthesis. nih.gov By starting from 2,5-dimethoxytetrahydrofuran (B146720), which can be derived from biomass, a range of N-substituted pyrroles can be synthesized under mild conditions. nih.govnih.gov This approach has been successfully applied in both batch and continuous flow reactions, offering good to excellent yields and paving the way for more environmentally friendly production of pyrrole derivatives. nih.govnih.govdiva-portal.org

Functionalization and Derivatization of the this compound Core

Once the this compound core is synthesized, it can be further modified to introduce various functional groups, thereby tuning its chemical and physical properties. Functionalization can occur at the pyrrole rings or the ethane linker.

The pyrrole ring is an electron-rich aromatic system and is susceptible to electrophilic substitution. The substitution pattern is influenced by the N-alkyl group. In 1-alkylpyrroles, electrophilic substitution typically occurs at the C2 (α) position. rsc.org

A widely used method for the functionalization of pyrroles is the Vilsmeier-Haack reaction, which introduces a formyl group (-CHO) onto the pyrrole ring. rsc.orgchemtube3d.comorganic-chemistry.orgsemanticscholar.orgijpcbs.com This reaction uses a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl3) and a substituted amide like N,N-dimethylformamide (DMF). chemtube3d.comorganic-chemistry.orgsemanticscholar.orgijpcbs.com For 1-substituted pyrroles, formylation predominantly occurs at the 2-position. rsc.org The resulting pyrrole-2-carbaldehyde is a versatile intermediate that can be used in a variety of subsequent transformations.

The regioselectivity of this reaction is primarily controlled by steric factors. rsc.org The following table shows the typical regioselectivity observed in the Vilsmeier-Haack formylation of 1-substituted pyrroles.

1-SubstituentMajor ProductMinor ProductReference
Alkyl2-formylpyrrole3-formylpyrrole rsc.org
Aryl2-formylpyrrole3-formylpyrrole rsc.org

The ethane linker in this compound provides a site for chemical modifications, although this area is less explored than the functionalization of the pyrrole rings. Potential transformations could include oxidation, halogenation, or cleavage of the C-C or C-N bonds of the linker.

One documented transformation involving an ethylene (B1197577) bridge in a related bis-pyrrolinium system is a stepwise reversible double-redox coupled bond activation. nih.gov In this process, a two-electron reduction of the dicationic species leads to the formation of an E-diaminoalkene, which involves two hydrogen atom shifts from the ethylene bridge. nih.gov Subsequent two-electron oxidation can regenerate the starting bis-pyrrolinium salt. nih.gov This demonstrates that the ethane linker can participate in redox-driven structural rearrangements.

Another potential transformation is the introduction of unsaturation into the ethane bridge. While not directly reported for this compound, related dipyrrolylethynes have been synthesized and their alkyne linker can be hydrogenated to an alkene.

Furthermore, if the ethane linker were to bear appropriate functional groups, it could participate in reactions such as ring-closing metathesis (RCM). wikipedia.orgorganic-chemistry.orgorgsyn.orgmdpi.com RCM is a powerful tool for the synthesis of cyclic compounds from diene precursors. wikipedia.org If di-alkenyl derivatives of this compound were synthesized, RCM could potentially be used to form novel macrocyclic structures containing the two pyrrole rings.

Synthesis of Advanced Analogues and Highly Substituted Derivatives for Specific Applications

The synthesis of advanced analogues of this compound, particularly those with modified bridging units or substituted pyrrole rings, is crucial for developing novel materials and functional molecules. Research has focused on creating derivatives with unique electronic and structural properties for applications in materials science, particularly as building blocks for pyrrole-containing pigments and expanded porphyrins. nih.gov

A significant class of analogues are the 1,2-dipyrrolylethynes, where the saturated ethane linker is replaced by a carbon-carbon triple bond (alkyne). These compounds serve as rigid, linear scaffolds. An efficient, one-pot synthesis for these derivatives utilizes a double Sonagashira coupling reaction between various 2-iodopyrroles and trimethylsilylethyne. nih.gov In this procedure, the coupling is performed in the presence of a base such as 1,8-Diazabicycloundec-7-ene (DBU). nih.gov This method has been shown to be effective for a range of substituted 2-iodopyrroles, producing the corresponding 1,2-dipyrrolylethynes in moderate to good yields. nih.gov

The resulting 1,2-dipyrrolylethynes can be further transformed into other advanced analogues. For instance, stereoselective catalytic hydrogenation of the alkyne bridge provides access to analogues with an ethene (C=C) linker. The use of Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) facilitates the semi-hydrogenation to the cis-ethene derivative, demonstrating a method to control the geometry of the bridging unit. nih.gov These ethenyl- and ethynyl-bridged dipyrroles are considered valuable precursors for the synthesis of complex functional molecules like porphyrin isomers and other expanded pigments. nih.gov

EntryProductYield (%)
1EtMeCOOEt1,2-bis[2-(5-ethoxycarbonyl-4-ethyl-3-methylpyrrolyl)]ethyne62
2PhMeCOOEt1,2-bis[2-(5-ethoxycarbonyl-3-methyl-4-phenylpyrrolyl)]ethyne54
3MeMeCOOEt1,2-bis[2-(5-ethoxycarbonyl-3,4-dimethylpyrrolyl)]ethyne52
4PhPhCOPh1,2-bis[2-(5-benzoyl-3,4-diphenylpyrrolyl)]ethyne51

Mechanistic Studies of Synthetic Reactions Involving this compound Formation

The formation of this compound typically proceeds via the N-alkylation of two pyrrole units with a 1,2-dihaloethane. While specific, in-depth mechanistic studies focused solely on this reaction are not extensively detailed in the literature, the principles can be understood by examining research on related pyrrole syntheses and N-alkylation reactions. These studies utilize a combination of spectroscopic and computational methods to map reaction pathways, identify intermediates, and clarify the role of catalysts.

Spectroscopic techniques are fundamental to identifying the structures of reactants, intermediates, and products, thereby elucidating reaction pathways. Techniques such as Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry (MS) are routinely employed. For instance, in the characterization of complex heterocyclic molecules, FT-IR is used to identify key functional groups and vibrational modes, while NMR provides detailed information about the chemical environment of each atom. researchgate.net

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for mechanistic elucidation. DFT calculations can be used to model reaction energy profiles, locate transition state structures, and predict spectroscopic properties that can be compared with experimental data. researchgate.net For a hypothetical N-alkylation of pyrrole with 1,2-dichloroethane, computational studies could model the nucleophilic attack of the pyrrole nitrogen on the electrophilic carbon of the haloalkane, calculate the activation energy for the transition state, and determine the thermodynamic stability of the resulting intermediates and final product. Such studies provide insights into the reaction's feasibility and potential side reactions.

Spectroscopic/Computational DataDescriptionExample Application in Mechanism Elucidation
FT-IR Spectroscopy Measures vibrational frequencies of bonds.Disappearance of the N-H stretch of pyrrole (~3400 cm⁻¹) and appearance of C-N stretching vibrations would confirm N-alkylation.
NMR Spectroscopy Determines the chemical environment of nuclei (¹H, ¹³C).A downfield shift in the signals for the pyrrole ring protons and the appearance of a new signal for the ethane bridge protons would indicate product formation.
Mass Spectrometry Measures the mass-to-charge ratio of ions.Confirms the molecular weight of the final product and can help identify intermediates or fragmentation patterns.
DFT Calculations Computes electronic structure and energy.Calculation of the energy barrier for the Sₙ2 reaction between pyrrolide anion and 1,2-dichloroethane to predict reaction rates and identify the lowest energy pathway.

Catalysts play a pivotal role in many synthetic routes that form pyrrole rings or modify them through coupling reactions. The formation of N-substituted pyrroles, a class of reactions that includes the synthesis of this compound, can be significantly influenced by catalysts.

In related pyrrole syntheses, such as the Paal-Knorr reaction, Lewis and Brønsted acids are common catalysts. researchgate.net Metal-organic frameworks (MOFs) containing Lewis acidic metal sites (e.g., Zn²⁺) have been shown to catalyze the condensation of 1,4-dicarbonyl compounds with amines. The proposed mechanism involves the activation of the carbonyl groups by the Lewis acid sites, facilitating nucleophilic attack by the amine. researchgate.net Similarly, heterogeneous catalysts like aluminas provide Brønsted–Lewis acid sites that promote the necessary condensation and dehydration steps. mdpi.com

In more complex, metal-catalyzed pyrrole syntheses, the reaction proceeds through a series of well-defined intermediates. For example, a titanium-catalyzed formal [2+2+1] cycloaddition for synthesizing polysubstituted pyrroles operates via a Ti(II)/Ti(IV) redox cycle. Initial stoichiometric and kinetic studies suggest the mechanism involves key intermediates, including an azatitanacyclobutene, which is formed from the coupling of an alkyne and a Ti-imido species. This intermediate then undergoes further reaction before reductive elimination yields the pyrrole product and regenerates the active Ti(II) catalyst. nih.gov

Another relevant reaction is the Trofimov reaction, which can convert ketoximes into pyrroles using reagents like 1,2-dichloroethane. nih.gov The proposed mechanism involves the formation of an O-(2-chloroethyl) ketoxime intermediate. This intermediate is key to the subsequent rearrangement and cyclization steps that ultimately form the pyrrole ring. nih.gov While this reaction builds the pyrrole ring rather than linking two existing ones, it highlights how 1,2-dihaloethanes can participate in forming reactive intermediates under specific catalytic conditions.

Reaction TypeCatalyst SystemCatalyst RoleKey Intermediate(s)
Paal-Knorr SynthesisZn-based MOF (Zn₂(OAB))Lewis acid: Activates carbonyl groups of the dicarbonyl compound.Activated carbonyl complexes
Paal-Knorr SynthesisCATAPAL 200 (Alumina)Brønsted/Lewis acid: Catalyzes condensation and dehydration.Iminium ions
[2+2+1] CycloadditionTiCl₂(py)₂(NMe₂H)₂ / DiazeneRedox catalyst: Mediates oxidative coupling of alkynes and a nitrene equivalent.Azatitanacyclobutene
Trofimov ReactionKOH / DMSOBase: Promotes formation of ketoxime and subsequent rearrangements.O-(2-chloroethyl) ketoxime

Advanced Structural Characterization and Spectroscopic Analysis

Elucidation of Molecular Structure by X-ray Crystallography

The process of obtaining a molecule's crystal structure begins with the growth of high-quality single crystals. For related heterocyclic compounds, single crystals suitable for X-ray diffraction are often grown via slow evaporation of a solution of the compound in an appropriate solvent. acs.org Techniques such as vapor diffusion or cooling of a saturated solution are also commonly employed.

Once suitable crystals are obtained, high-resolution diffraction data is collected using a single-crystal X-ray diffractometer. mdpi.com This instrument bombards the crystal with monochromatic X-rays, and the resulting diffraction pattern is recorded on a detector. The analysis of the positions and intensities of the diffracted beams allows for the calculation of the electron density map of the molecule, from which the precise atomic positions can be determined. For instance, in the analysis of related structures, data is often collected at low temperatures (e.g., 120-170 K) to minimize thermal vibrations and obtain a more accurate structural model. mdpi.com

The analysis of the crystal structure of the analogous 1,2-di(pyrrolidin-1-yl)ethane (B3368597) reveals key geometric parameters. mdpi.com The molecule exhibits a centrosymmetric structure, with the midpoint of the central C-C bond of the ethane (B1197151) bridge acting as a center of inversion. The geometry is often compared with results from theoretical calculations, such as Density Functional Theory (DFT), which can predict these parameters with a high degree of accuracy. mdpi.com

For 1,2-di(pyrrolidin-1-yl)ethane, a good agreement between the experimental X-ray data and computed molecular geometries has been observed. The maximum deviation in bond distances was noted as 0.098 Å, and for angles, the maximum deviation was 1.5°. mdpi.com Based on this and data from other heterocyclic structures, the expected bond lengths and angles for 1,2-di(1H-pyrrol-1-yl)ethane can be inferred.

Table 1: Expected Bond Parameters for this compound based on Analogous Structures

Parameter Atom 1 Atom 2 Atom 3 Atom 4 Expected Value
Bond Length (Å) C(ethane) C(ethane) ~1.51
N(pyrrole) C(ethane) ~1.47
N(pyrrole) C(pyrrole) ~1.38
C(pyrrole, α) C(pyrrole, β) ~1.37
C(pyrrole, β) C(pyrrole, β) ~1.42
Bond Angle (°) N(pyrrole) C(ethane) C(ethane) ~112
C(pyrrole) N(pyrrole) C(ethane) ~125
C(pyrrole) N(pyrrole) C(pyrrole) ~109

| Torsional Angle (°) | N(pyrrole) | C(ethane) | C(ethane) | N(pyrrole) | ~180 (anti) |

Note: These values are estimations based on data from structurally related compounds and general principles of chemical bonding.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.comscirp.org This method maps properties onto the surface that represents the boundary where a molecule's electron density contributes more than any other molecule to the total electron density.

For the related 1,2-di(pyrrolidin-1-yl)ethane, Hirshfeld analysis shows that the molecular packing is primarily governed by weak intermolecular interactions. mdpi.com The dominant contacts are H···H interactions, which account for approximately 95.3% of the surface. mdpi.com Weaker N···H interactions make up the remainder, contributing about 4.7%. mdpi.com The decomposed dnorm maps, which highlight regions of close contact, and the corresponding fingerprint plots provide a quantitative breakdown of these interactions. mdpi.com

Given the presence of the aromatic pyrrole (B145914) rings in this compound, one would expect similar H···H and N···H interactions. Additionally, C-H···π interactions involving the pyrrole rings could play a role in stabilizing the crystal packing, a feature observed in other pyrrole-containing crystal structures. nih.gov These weak, non-covalent forces collectively determine the final crystal packing arrangement, influencing physical properties such as melting point and solubility.

High-Resolution Spectroscopic Probes for Comprehensive Structural Confirmation

Spectroscopic techniques provide essential data to confirm the structure of this compound, complementing the insights from X-ray crystallography.

NMR spectroscopy is a cornerstone technique for structure elucidation in solution. For this compound, both 1H and 13C NMR would provide a distinct fingerprint of the molecule's electronic environment.

Based on data from similar pyrrole derivatives, the expected chemical shifts can be predicted. polimi.itmdpi.comresearchgate.net

Table 2: Predicted 1H and 13C NMR Chemical Shifts (δ) for this compound

Nucleus Position Predicted Chemical Shift (ppm) Multiplicity
1H Ethane bridge (-CH2-CH2-) ~4.0 - 4.2 singlet
Pyrrole Hα (adjacent to N) ~6.6 - 6.8 triplet
Pyrrole Hβ (away from N) ~6.1 - 6.3 triplet
13C Ethane bridge (-CH2-CH2-) ~45 - 50
Pyrrole Cα (adjacent to N) ~120 - 122

Note: Predicted values are based on data for N-substituted pyrroles and may vary depending on the solvent and experimental conditions.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be invaluable for unambiguous assignment of these signals.

COSY would confirm the connectivity between the α- and β-protons on the pyrrole rings.

HSQC would directly correlate each proton signal to its attached carbon atom (e.g., Hα to Cα, Hβ to Cβ, and the ethane protons to the ethane carbons).

HMBC would reveal longer-range (2-3 bond) correlations, definitively linking the ethane bridge protons to the nitrogen-bearing carbon (Cα) of the pyrrole rings, thus confirming the N-CH2 linkage.

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule's functional groups. Each technique provides complementary information for a comprehensive analysis. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy: The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its constituent parts.

Table 3: Expected Characteristic IR Absorption Bands for this compound

Wavenumber (cm-1) Vibration Type Functional Group
~3100 C-H stretch Aromatic (Pyrrole)
~2950-2850 C-H stretch Aliphatic (Ethane bridge)
~1500-1450 C=C stretch Aromatic (Pyrrole ring)
~1400-1300 C-N stretch Pyrrole ring
~1100-1000 C-H in-plane bend Aromatic (Pyrrole)

Note: These are approximate ranges based on known data for N-substituted pyrroles and aliphatic chains. researchgate.netmjcce.org.mk

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular weight of this compound and for elucidating its structural integrity through detailed fragmentation analysis. The technique provides the elemental composition of the parent molecule and its fragments with high accuracy, confirming the compound's identity.

The molecular formula of this compound is C₁₀H₁₂N₂. This composition dictates a theoretical monoisotopic mass of 160.100048 Da and an average mass of 160.220 Da. chemspider.com HRMS analysis, typically using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, can verify this mass with a high degree of precision, often within a few parts per million (ppm). For instance, in the analysis of related pyrrole compounds, the calculated exact mass is compared with the experimentally found exact mass to confirm the structure. researchgate.net

Upon ionization, typically through electron impact (EI), the molecular ion ([M]⁺˙) of this compound is formed. The subsequent fragmentation of this ion provides a characteristic pattern that serves as a structural fingerprint. While a detailed experimental fragmentation study specifically for this compound is not extensively documented in the reviewed literature, a plausible fragmentation pathway can be proposed based on established principles of mass spectrometry for similar heterocyclic and N-substituted compounds. nih.govaip.org

The primary fragmentation events are expected to involve the weakest bonds in the structure. The most likely initial cleavages would be the C-C bond of the ethane bridge and the N-C bonds connecting the pyrrole rings to the bridge.

A probable major fragmentation pathway involves the homolytic cleavage of the central C-C bond of the ethane bridge, which would lead to the formation of a [C₅H₆N]⁺ fragment with a mass-to-charge ratio (m/z) of 80. This fragment corresponds to a pyrrol-1-ylmethyl radical cation.

Another significant fragmentation route is the cleavage of the N-CH₂ bond. This can lead to the formation of a pyrrole radical cation ([C₄H₅N]⁺˙) at m/z 67 and a [C₆H₇N]⁺ fragment at m/z 93. Further fragmentation of the pyrrole ring itself can also occur, leading to the loss of small neutral molecules like HCN (27 Da) or acetylene (B1199291) (C₂H₂, 26 Da). aip.org

The table below outlines the expected key fragments, their proposed structures, and their theoretical exact masses.

Proposed Fragment Molecular Formula Theoretical Exact Mass (Da) Plausible Origin
[M]⁺˙ (Molecular Ion)[C₁₀H₁₂N₂]⁺˙160.1000Parent Molecule
[M-H]⁺[C₁₀H₁₁N₂]⁺159.0922Loss of a hydrogen radical
[C₅H₆N]⁺[C₅H₆N]⁺80.0500Cleavage of the ethane C-C bond
[C₄H₅N]⁺˙ (Pyrrole)[C₄H₅N]⁺˙67.0422Cleavage of the N-CH₂ bond
[C₄H₄N]⁺[C₄H₄N]⁺66.0344Loss of H from pyrrole cation

Conformational Analysis of the Ethane Bridge and Pyrrole Ring Orientations in this compound

The conformation of the ethane bridge can be described by the dihedral angle between the two pyrrole substituents. Similar to other 1,2-disubstituted ethanes, such as 1,2-dihaloethanes youtube.comnih.gov and ethane-1,2-diamine ysu.edu, the principal conformations are anti and gauche.

Anti-conformation: In this arrangement, the two pyrrole rings are positioned at a 180° dihedral angle to each other. This conformation generally minimizes steric hindrance and electrostatic repulsion between the bulky pyrrole substituents. X-ray crystallographic studies of analogous molecules, such as 1,2-dimorpholinoethane, have shown that the molecule adopts a centrosymmetric structure corresponding to the anti-conformation in the solid state. mdpi.com This suggests that the anti conformation is likely a stable, low-energy state for this compound.

Gauche-conformation: This conformation occurs when the dihedral angle between the pyrrole rings is approximately 60°. While this brings the rings into closer proximity, potentially increasing steric strain, it can sometimes be stabilized by other interactions. However, in the absence of intramolecular hydrogen bonding, as is the case here, the gauche form is expected to be of higher energy than the anti form.

The rotational barrier between these conformations is a key parameter. For ethane itself, the barrier is approximately 2.9 kcal/mol. nih.gov For substituted ethanes, this barrier can be higher due to increased steric or electronic repulsions in the eclipsed transition states. youtube.com

A potential energy surface can be computationally modeled to map the energy as a function of the key dihedral angles, identifying the global and local energy minima corresponding to the most stable conformations.

The table below summarizes the key conformational features.

Conformational Feature Description Expected Stable Conformation Relevant Factors
Ethane BridgeRotation about the central C-C bond.Anti-conformation (dihedral angle ~180°)Steric hindrance, electrostatic repulsion.
Pyrrole Ring OrientationRotation about the N-CH₂ bonds.Non-planar arrangement relative to the ethane backbone.Torsional strain, steric interactions between pyrrole hydrogens and the ethane bridge.

Coordination Chemistry and Ligand Design

Design Principles for 1,2-Di(1H-pyrrol-1-yl)ethane as a Polydentate Ligand

The utility of this compound as a ligand in coordination chemistry stems from its identity as a flexible, neutral, bidentate N-donor ligand. The two pyrrole (B145914) rings are connected by an ethane (B1197151) bridge, which allows for a range of conformations, enabling it to chelate to a single metal center or bridge between two metal centers.

Steric and Electronic Factors Influencing Metal Coordination

The coordination of metal ions to this compound is governed by a combination of steric and electronic effects. nih.govnih.govchemrxiv.org The nitrogen atoms of the pyrrole rings act as Lewis basic donor sites. The electron-rich nature of the pyrrole ring influences the donor strength of the nitrogen atom. smolecule.com

Sterically, the ethylene (B1197577) linker between the two pyrrole rings provides significant flexibility, allowing the ligand to adapt to the preferred coordination geometry of various metal ions. However, the substituents on the pyrrole rings or the backbone can introduce steric hindrance, which can influence the coordination number and geometry of the resulting metal complex. chemrxiv.orgharvard.edu For instance, bulky substituents can favor the formation of complexes with lower coordination numbers. harvard.edu The interplay between the steric demands of the ligand and the electronic preferences of the metal center ultimately dictates the final structure of the coordination compound. nih.govchemrxiv.org

The electronic properties of the metal center also play a crucial role. Metal ions with a higher positive charge or smaller ionic radii will have a stronger interaction with the ligand. The electronic configuration of the metal, particularly the availability of d-orbitals for bonding, will also influence the stability and geometry of the complex. rsc.org

Potential Chelation and Bridging Modes in Metal Complexes

The flexible ethane linker in this compound allows for several coordination modes. The most common is the formation of a chelate ring where both nitrogen atoms coordinate to the same metal center. This results in a stable five-membered chelate ring, a common structural motif in coordination chemistry.

Alternatively, the ligand can act as a bridging ligand, with each pyrrole nitrogen coordinating to a different metal center. This can lead to the formation of binuclear or polynuclear complexes, including coordination polymers. mdpi.comsemanticscholar.org The specific mode of coordination is influenced by factors such as the metal-to-ligand ratio, the nature of the metal ion, and the presence of other ancillary ligands in the coordination sphere. For some systems, the separation between asymmetric and symmetric stretching vibrations of co-ligands like carboxylates in the IR spectrum can indicate whether a chelating or bridging mode is present. mdpi.com

Synthesis and Structural Characterization of Metal Complexes Formed with this compound Analogues

A number of metal complexes with analogues of this compound have been synthesized and characterized. These studies provide insight into the coordination behavior of this class of ligands.

Complexation with Transition Metals (e.g., Co(II), Ni(II), Cu(II), Zn(II))

Complexes of this compound analogues with first-row transition metals have been reported. The synthesis of these complexes typically involves the reaction of a metal salt (e.g., chloride, nitrate, or acetate) with the ligand in a suitable solvent. jocpr.com For example, Schiff base ligands derived from pyrrole derivatives have been used to synthesize complexes with Co(II), Ni(II), Cu(II), and Zn(II). researchgate.netnih.gov

The resulting complexes often exhibit different geometries depending on the metal ion. For instance, in some Schiff base complexes, Co(II) and Ni(II) form octahedral complexes, while Cu(II) adopts a square planar geometry and Zn(II) forms a tetrahedral complex. researchgate.netnih.gov The formation of octahedral geometries for Co(II) and Ni(II) has also been observed in other related ligand systems. mdpi.com

Table 1: Typical Geometries of Transition Metal Complexes with Pyrrole-based Ligands
Metal IonCommon Coordination GeometryReference
Co(II)Octahedral researchgate.netnih.govmdpi.com
Ni(II)Octahedral researchgate.netnih.govmdpi.com
Cu(II)Square Planar / Distorted Octahedral researchgate.netnih.gov
Zn(II)Tetrahedral / Octahedral researchgate.netnih.govmdpi.com

Spectroscopic Signatures of Metal-Ligand Interactions in Coordination Compounds

Spectroscopic techniques are invaluable for characterizing metal complexes and understanding the nature of the metal-ligand bond.

Infrared (IR) Spectroscopy: In the IR spectra of complexes with this compound analogues, changes in the vibrational frequencies of the pyrrole ring, particularly the C-N stretching and C-H bending modes, can indicate coordination to the metal center. mjcce.org.mk The appearance of new bands at lower frequencies can often be attributed to the formation of metal-nitrogen (M-N) bonds. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes provide information about the d-d transitions of the metal ion and charge transfer bands. mjcce.org.mk For instance, the UV-Vis spectrum of a Co(II) complex can show characteristic bands corresponding to the electronic transitions between the energy levels of the cobalt ion in an octahedral field. mdpi.com These spectra are often used to infer the coordination geometry of the metal center.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, such as those of Zn(II), ¹H and ¹³C NMR spectroscopy can be used to probe the ligand environment. researchgate.net Shifts in the signals of the pyrrole protons and carbons upon coordination provide evidence of the metal-ligand interaction. mjcce.org.mk

Single Crystal X-ray Diffraction of Metal-1,2-Di(1H-pyrrol-1-yl)ethane Adducts

For example, X-ray diffraction studies on a Cu(II) complex with a related diimine ligand revealed a centrosymmetric structure where the ligand coordinates to the Cu(II) ion through two azomethine and two pyridine (B92270) nitrogen atoms. grafiati.com In another study, the crystal structure of a Cu(II) complex with a dipyrromethene ligand, an oxidized derivative of a dipyrromethane, showed a square pyramidal geometry. smolecule.com X-ray diffraction has also been used to characterize coordination polymers formed from related ligands, revealing how individual units are linked in the solid state. mdpi.comrsc.org

The structural data obtained from X-ray diffraction are crucial for understanding the steric and electronic factors that govern the coordination chemistry of these ligands and for the rational design of new complexes with desired properties. scirp.orgtue.nl

Table 2: Illustrative Crystallographic Data for a Zn(II) Coordination Polymer with a Bridging Dipyridyl Ligand
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.4566(2)
b (Å)13.3085(2)
c (Å)13.7189(2)
β (°)101.491(1)
Zn-Zn distance (Å)4.0432(6)

Data adapted from a study on a Zn(II) coordination polymer. mdpi.com

Catalytic Activity of this compound-Derived Metal Complexes

While the broader class of pyrrole-based ligands has seen extensive application in catalysis, metal complexes derived specifically from the unsubstituted this compound ligand are not widely documented as possessing high catalytic activity. The simple N,N'-chelation of this ligand appears insufficient to impart the requisite electronic and steric properties for many demanding catalytic transformations. However, research into structurally related bis(pyrrolyl) systems, where the core pyrrole moieties are functionalized or integrated into more complex polydentate frameworks, provides significant insight into the potential catalytic roles of this structural motif. These related complexes have shown promise in organic synthesis and polymerization processes.

The catalytic utility of bis(pyrrolyl) ligands in organic synthesis is prominently demonstrated by complexes featuring more elaborate structures than simple this compound. For instance, polydentate ligands incorporating pyrrole-2-carbaldimine units linked by an ethylenediamine (B42938) bridge have been successfully employed in asymmetric catalysis.

Anionic heterobimetallic rare-earth metal complexes supported by chiral pyrrolyl-substituted 1,2-diimino ligands have been synthesized and shown to be effective catalysts. nih.gov For example, complexes of samarium (Sm), yttrium (Y), and praseodymium (Pr) with ligands like (R,R)-1,2-bis(pyrrol-2-ylmethyleneamino)cyclohexane were investigated for the cyanosilylation of various ketones. These catalysts facilitated the addition of trimethylsilyl (B98337) cyanide (TMSCN) to the carbonyl group, affording cyanohydrin trimethylsilyl ethers, which are valuable synthetic intermediates. nih.gov

The reactions typically proceed with high yields, demonstrating the viability of these complex pyrrolyl-based systems in facilitating C-C bond formation. The catalytic performance for the cyanosilylation of acetophenone (B1666503) is summarized in the table below.

Table 1: Catalytic Activity of Rare-Earth Metal Complexes in the Cyanosilylation of Acetophenone

Catalyst Complex* Time (h) Yield (%)
(L³)₂PrLi(THF)₂ 12 98
(L³)₂SmLi(THF)₂ 10 99
(L³)₂EuLi(THF)₂ 12 99
(L⁴)₂PrLi(THF)₂ 12 97
(L⁴)₂SmLi(THF)₂ 10 99

*Data sourced from a study on pyrrolyl-substituted 1,2-diimino ligands. nih.gov The ligand L³ is trans-1,2-bis(pyrrol-2-ylmethyleneamino)cyclohexane and L⁴ is (R,R)-1,2-bis(pyrrol-2-ylmethyleneamino)cyclohexane.

Furthermore, chiral versions of these rare-earth metal complexes have been explored as catalysts for the enantioselective epoxidation of α,β-unsaturated ketones, achieving high yields and moderate enantioselectivities. nih.gov These examples underscore the principle that while the basic bis(pyrrolyl)ethane scaffold is a starting point, functionalization is key to unlocking significant catalytic activity in organic synthesis.

In the field of olefin polymerization, pyrrole-containing ligands are crucial components of several highly active catalyst systems, particularly for ethylene oligomerization and polymerization. The most notable examples involve chromium-based catalysts where a pyrrolide anion is a key ligand component, often combined with a phosphine (B1218219) donor and activated by an aluminum co-catalyst.

An industrially significant ethene trimerization system uses a combination of chromium(III) 2-ethylhexanoate, 2,5-dimethylpyrrole, and organoaluminum reagents such as triethylaluminum (B1256330) (AlEt₃) and diethylaluminum chloride (AlEt₂Cl). researchgate.net Spectroscopic studies of this system have identified various chromium(I) and chromium(II) species, including a dinuclear Cr(II) pyrrolyl complex, which are formed during catalyst activation. researchgate.net Although this system does not use a pre-formed this compound ligand, it highlights the essential role of the pyrrolide moiety in creating a catalytically active chromium center capable of selectively producing 1-hexene (B165129). researchgate.netnih.gov

Late transition metal complexes, especially those of iron and cobalt with bis(imino)pyridine ligands, are also highly active for ethylene polymerization. researchgate.net While these ligands are structurally distinct from this compound, they share the characteristic of N-donor chelation and have set benchmarks for catalyst performance. Research into Group 4 metal complexes (Ti, Zr, Hf) with various N-donor ligands, including those derived from pyrrole, continues to be an active area, aiming to control polymer properties through systematic ligand design. acs.org Patents have described broad classes of metal-ligand complexes, including those with pyrrol-1-yl substituents, for use in olefin polymerization, indicating commercial interest in this ligand class. google.comgoogle.com

Table 2: Ethylene Polymerization Activity of a Zirconium Complex with a Pyrrole-Containing Ligand

Catalyst Co-catalyst Activity (kg PE·mol⁻¹·h⁻¹·bar⁻¹)
[N,N′-bis(2,6-diisopropylphenyl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzamidinato]ZrCl₃ MAO 1150
[N,N′-bis(2,6-diisopropylphenyl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzamidinato]ZrCl₃ d-MAO 1020

*Data adapted from a patent describing amidinate complexes for polymerization. google.com MAO = Methylaluminoxane; d-MAO = dried Methylaluminoxane.

The data illustrates that pyrrole-functionalized ligands can support highly active Group 4 polymerization catalysts.

Understanding the reaction mechanism is fundamental to improving catalyst design and performance. For pyrrole-based catalytic systems, mechanistic investigations have revealed key intermediates and pathways.

In the context of chromium-catalyzed ethylene trimerization, the widely accepted metallacyclic mechanism is believed to be operative. nih.gov This mechanism involves several key steps:

Coordination: Two ethylene molecules coordinate to the active chromium center.

Oxidative Coupling: The two coordinated ethylene molecules couple to form a chromacyclopentane intermediate.

Insertion: A third ethylene molecule inserts into a Cr-C bond of the metallacycle, forming a chromacycloheptane.

β-Hydride Elimination and Reductive Elimination: The chromacycloheptane undergoes β-hydride elimination followed by reductive elimination to release 1-hexene and regenerate the active catalyst.

Electron paramagnetic resonance (EPR) studies on a model chromium system have provided the first experimental evidence for a postulated key intermediate, a chromium(I) bis-ethene complex, which supports the initial step of this mechanism. nih.gov Spectroscopic studies on the industrial Cr/pyrrole system have shown that the activation process is complex, involving the reduction of the Cr(III) precursor to various Cr(II) and Cr(I) species, with the active catalyst likely being a specific, highly reactive species present at a low concentration. researchgate.net

For other transition-metal-catalyzed reactions, such as the hydrosilylation of carbonyls mediated by manganese complexes with bis(imino)pyridine ligands, mechanistic studies have helped differentiate between possible pathways, such as radical chain mechanisms versus inner-sphere metal-mediated processes. acs.org Similar detailed studies, combining experimental (e.g., spectroscopy, kinetics) and theoretical (e.g., DFT calculations) methods, would be necessary to elucidate the precise role and deactivation pathways of any catalytically active species derived from this compound. acs.org

Polymer Science and Advanced Materials Engineering Applications

Polymerization Strategies for 1,2-Di(1H-pyrrol-1-yl)ethane Monomers

The polymerization of this compound and its derivatives can be achieved through several methods, primarily electrochemical and chemical oxidative techniques. These strategies allow for the synthesis of homopolymers and copolymers with tailored properties.

Electrochemical Polymerization Mechanisms and Kinetics

Electrochemical polymerization is a widely used method to produce conductive polymer films directly onto an electrode surface. The process involves the oxidation of the monomer to form radical cations. rsc.org These radical cations then couple to form dimers, which are further oxidized and coupled to propagate the polymer chain. rsc.org The resulting polymer film is doped with counterions from the electrolyte solution to maintain charge neutrality. rsc.org

The electrochemical polymerization of pyrrole-based monomers, including derivatives of this compound, is influenced by several factors such as the solvent, supporting electrolyte, monomer concentration, and the applied potential or current. The kinetics of the polymerization process can be studied using techniques like cyclic voltammetry, where the increase in peak currents with successive cycles indicates the deposition and growth of the polymer film. The scan rate during cyclic voltammetry also affects the polymer growth, with higher scan rates often leading to a more uniform film.

For instance, the electrochemical polymerization of a related monomer, 1,6-bis(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)hexane (TPH), was achieved by sweeping the potential, and the resulting polymer film's growth was monitored by the increasing peak currents in the cyclic voltammogram. researchgate.net The study of the relationship between peak current and scan rate revealed a linear relationship, indicating a surface-controlled electrochemical process. researchgate.net

Chemical Oxidative Polymerization Approaches

Chemical oxidative polymerization offers an alternative route to synthesize bulk quantities of polymers from this compound and its derivatives. This method involves the use of chemical oxidizing agents, such as iron(III) chloride (FeCl₃) or ammonium (B1175870) persulfate, to initiate the polymerization of the monomer in a suitable solvent. mdpi.comresearchgate.net

For example, the chemical polymerization of 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl) benzenamine (SNS-NH2), a related dithienylpyrrole monomer, was carried out using FeCl₃ as the oxidant, yielding a polymer that was soluble in organic solvents. metu.edu.tr The resulting polymer's structure and molecular weight were characterized by various spectroscopic and chromatographic techniques. metu.edu.tr Similarly, polypyrrole nanoplates have been synthesized via the chemical oxidation of pyrrole (B145914) with ammonium peroxydisulfate. mdpi.com

Copolymerization with Conjugated and Non-Conjugated Monomers

To fine-tune the properties of the resulting materials, this compound and its derivatives can be copolymerized with other monomers. This approach allows for the creation of copolymers with a combination of properties from the individual monomer units.

Copolymerization with Conjugated Monomers:

Copolymerization with other conjugated monomers, such as 3,4-ethylenedioxythiophene (B145204) (EDOT), is a common strategy to enhance the electrochromic and conductive properties of the resulting polymers. researchgate.netmetu.edu.trresearchgate.net The electrochemical copolymerization of a dithienylpyrrole monomer with EDOT has been shown to yield copolymers with distinct colors and improved switching times compared to the homopolymer. researchgate.netresearchgate.net The properties of these copolymers can be tailored by controlling the feed ratio of the monomers and the electrochemical polymerization conditions. rsc.org For example, the copolymerization of 1-benzyl-2,5-di(thiophen-2-yl)-1H-pyrrole with EDOT resulted in a multichromic copolymer with distinct color changes. researchgate.net

Copolymerization with Non-Conjugated Monomers:

Copolymerization with non-conjugated monomers can be utilized to improve properties like processability and mechanical stability. For instance, N-[2-(3,4-Dimethyl-2,5-dioxo-2,5-dlhydro-pyrrol-1-yl)-ethyl]-acrylamide, a functional acrylamide, has been copolymerized with methyl methacrylate (B99206) (MMA) using a radical initiator. tandfonline.com This demonstrates the versatility of pyrrole-containing monomers in creating copolymers with a range of functionalities. Similarly, poly(propylene-co-1-(undec-10-ene-1-yl)-1H-pyrrole) copolymers have been synthesized, showcasing the incorporation of pyrrole functionality into a polyolefin backbone. csic.es

Fabrication and Performance Evaluation of Poly(this compound)-Based Materials

Polymers derived from this compound and its analogues are promising materials for various applications in organic electronics and electrochromic devices due to their tunable electronic and optical properties.

Development of Conductive Polymers for Organic Electronics

Polymers based on this compound are part of the broader class of conducting polymers, which are of significant interest for applications in flexible electronics, sensors, and energy storage. mdpi.com The electrical conductivity of these polymers arises from the delocalized π-electron system along the polymer backbone. azom.com Doping, either chemically or electrochemically, introduces charge carriers (polarons and bipolarons) into the polymer chain, significantly increasing its conductivity. rsc.org

The conductivity of these polymers can be influenced by the specific monomer structure, the polymerization method, and the dopant used. For instance, poly(2,5-di-(-2-thienyl)-pyrrole) can be doped to achieve electrical conductivities in the range of 10⁻⁸ to 10⁻¹ S/cm. nih.gov The development of soluble and processable conducting polymers is a key area of research, as it enables the fabrication of electronic devices using solution-based techniques like printing. grafiati.com

Table 1: Research Findings on Conductive Polymers from Pyrrole Derivatives

Polymer SystemKey FindingsReference
Poly(1-benzyl-2,5-di(thiophen-2-yl)-1H-pyrrole-co-EDOT)Resultant copolymer displayed distinct color changes between claret red, yellow, green, and blue. researchgate.net
Poly(1,6-bis(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)hexane)The homopolymer exhibited three colors, while its copolymer with EDOT showed five different colors. researchgate.net
Poly(N-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)-3,4,5-tris(dodecyloxy benzamide))A soluble and fluorescent new type thienylpyrrole based conjugated polymer was synthesized. grafiati.com
Copolymers of 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)benzenamine and EDOTCompositionally different copolymers were synthesized by varying the applied potential at a constant monomer feed ratio. rsc.org

Application in Electrochromic Devices and Displays

Electrochromism is the phenomenon where a material reversibly changes its color upon the application of an electrical potential. rsc.org Conducting polymers derived from this compound are excellent candidates for electrochromic devices (ECDs) and displays due to their ability to switch between different colored states. rsc.orgmdpi.com

An ECD typically consists of an electrochromic polymer film coated on a transparent conductive electrode (like ITO glass), an electrolyte, and a counter electrode. metu.edu.tr By applying a potential, the polymer can be switched between its neutral (colored) and oxidized (transmissive or differently colored) states. The performance of an ECD is characterized by its optical contrast (the difference in transmittance between the colored and bleached states), switching speed, coloration efficiency, and cycling stability.

Copolymerization is a powerful tool to enhance the electrochromic performance of these materials. For example, copolymerizing a dithienylpyrrole monomer with EDOT can lead to materials with multiple colors and improved optical contrast and switching times. researchgate.netresearchgate.net Dual-type ECDs, which utilize both an anodically coloring polymer and a cathodically coloring polymer, can exhibit even higher optical contrast. metu.edu.tr

Table 2: Electrochromic Properties of Polymers Based on Pyrrole Derivatives

Polymer/CopolymerColor in Neutral StateColor(s) in Oxidized State(s)Optical Contrast (ΔT%)Switching TimeReference
P(SNS-NH2)YellowBlue20.7%- metu.edu.tr
P(SNS-NH2-co-EDOT)Multichromic (five different colors at different potentials)--- metu.edu.tr
P(TPH)YellowGreen, Blue-- researchgate.net
P(TPH-co-EDOT)-Purple, Red, Light Gray, Green, BlueImproved vs. HomopolymerImproved vs. Homopolymer researchgate.net
Poly(1-benzyl-2,5-di(thiophen-2-yl)-1H-pyrrole-co-EDOT)Claret RedYellow, Green, BlueHighShort researchgate.net

Supramolecular Chemistry and Self-Assembly of this compound Architectures

The structure of this compound, with its two aromatic, electron-rich pyrrole rings, makes it a candidate for engaging in various non-covalent interactions that are fundamental to supramolecular chemistry and self-assembly.

The pyrrole ring, being a five-membered aromatic heterocycle, can participate in several types of non-covalent interactions, including hydrogen bonding (via the N-H group in unsubstituted pyrrole or C-H groups), π-π stacking interactions, and cation-π interactions. The flexible ethane (B1197151) linker in this compound allows the two pyrrole rings to orient themselves in a way that can facilitate both intramolecular and intermolecular interactions.

While specific studies detailing the non-covalent interactions of the parent this compound in organized molecular assemblies are limited, research on related bis-pyrrole derivatives provides valuable insights. For example, the synthesis of diethyl 1,1′-(ethane-1,2-diyl)bis(2,5-dimethyl-4-(phenylazo)-1H-pyrrole-3-carboxylate) highlights how the ethane bridge connects two functionalized pyrrole units, which can then participate in further molecular interactions. semanticscholar.org

In the broader context of supramolecular chemistry, bis-heterocyclic compounds are of significant interest due to their ability to form complex architectures through self-assembly. semanticscholar.org The non-covalent interactions in such systems are crucial for their structural organization and resulting properties.

The formation of self-assembled monolayers (SAMs) and thin films is a key area in materials science, with applications in electronics, sensors, and surface modification. Molecules capable of forming ordered layers on a substrate are essential for this technology. While there is no direct evidence of this compound being used for this purpose, derivatives containing suitable anchor groups have been investigated.

For instance, studies on the self-assembly of thiol-functionalized pyrrole derivatives on metal surfaces demonstrate the potential of the pyrrole moiety in this context. rsc.org The pyrrole group itself can influence the packing and electronic properties of the resulting monolayer. The flexible ethane linker in this compound could provide conformational freedom that might be exploited in the design of SAMs with specific properties, assuming appropriate surface-active functional groups are incorporated into the molecule.

Templated synthesis is a powerful method for creating nanostructured materials with controlled morphology and dimensions. This technique relies on the use of a pre-existing template, which can be a molecule, a supramolecular assembly, or a larger structure, to direct the formation of the desired material.

There is currently no specific research available that details the use of this compound as a template for the synthesis of nanostructured materials. However, the ability of pyrrole-containing molecules to form organized assemblies suggests a potential, yet unexplored, avenue for research. The defined spacing and orientation of the pyrrole rings in this compound could, in principle, be used to direct the growth of nanoparticles or polymers in a controlled manner. For example, polymers of N-substituted pyrroles have been synthesized using DNA as a template to create nanowire structures. This indicates the feasibility of using organized structures containing pyrrole units to guide the formation of nanomaterials.

Computational Chemistry and Theoretical Insights

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic landscape of 1,2-Di(1H-pyrrol-1-yl)ethane. These methods allow for a detailed examination of the molecule's orbitals, charge distribution, and potential for interaction with other chemical species.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and electronic excitability. nih.gov

While specific DFT calculations for this compound are not extensively reported in the literature, valuable insights can be drawn from studies on its saturated analog, 1,2-di(pyrrolidin-1-yl)ethane (B3368597). In a theoretical study, the HOMO and LUMO energies for 1,2-di(pyrrolidin-1-yl)ethane were calculated. tubitak.gov.tr The HOMO energy was found to be -5.660 eV, and the LUMO energy was 2.305 eV, resulting in a HOMO-LUMO energy gap of 7.872 eV. tubitak.gov.tr This relatively large gap suggests a high kinetic stability and a low propensity for intramolecular charge transfer, which is expected due to the absence of a delocalized π-system across the ethane (B1197151) bridge in the saturated compound. tubitak.gov.tr

For the unsaturated this compound, the presence of the π-conjugated pyrrole (B145914) rings would be expected to influence these values. Generally, increased conjugation leads to a raising of the HOMO level and a lowering of the LUMO level, thereby decreasing the HOMO-LUMO gap compared to its saturated counterpart. This smaller gap would imply greater reactivity and a higher potential for use in electronic materials. Theoretical studies on pyrrole dimers have shown that the mode of linkage (α-α, α-β, or β-β) significantly affects the electronic properties and stability. researchgate.net

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Reference
1,2-di(pyrrolidin-1-yl)ethane-5.6602.3057.872 tubitak.gov.tr

The distribution of electron density within a molecule is key to understanding its reactivity, particularly its interactions with electrophiles and nucleophiles. Molecular Electrostatic Potential (MEP) maps are a common computational tool used to visualize this charge distribution. These maps illustrate regions of negative electrostatic potential, which are susceptible to electrophilic attack, and regions of positive potential, which are prone to nucleophilic attack. nih.gov

For this compound, the MEP would be expected to show regions of negative potential localized above and below the plane of the electron-rich pyrrole rings and around the nitrogen atoms due to their lone pairs. The hydrogen atoms of the pyrrole rings and the ethane bridge would exhibit positive potential. In its saturated analog, 1,2-di(pyrrolidin-1-yl)ethane, DFT calculations indicated that the molecule is nonpolar with a zero dipole moment due to its symmetry. tubitak.gov.tr This symmetrical charge distribution would likely be perturbed in different conformations of this compound, potentially leading to a net dipole moment depending on the relative orientation of the two pyrrole rings.

Computational methods can predict various spectroscopic properties, including NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic transitions. Time-dependent DFT (TD-DFT) is a particularly useful method for simulating UV-Vis spectra by calculating the energies of electronic excitations. researchgate.net

For this compound, TD-DFT calculations could predict the wavelengths of maximum absorption (λmax), which correspond to electronic transitions, primarily of the π → π* type within the pyrrole rings. The results of such calculations on related pyrrole derivatives and porphyrin dimers linked by ethane bridges show a strong correlation between the calculated and experimental spectra. researchgate.net These theoretical predictions are crucial for interpreting experimental spectra and for identifying the compound in complex mixtures. Similarly, calculations of NMR shielding tensors can provide predicted ¹H and ¹³C NMR chemical shifts, which are invaluable for structural elucidation. researchgate.net

Mechanistic Probing of Chemical Reactions

Computational chemistry is an indispensable tool for investigating the detailed step-by-step pathways of chemical reactions. By modeling reactants, products, intermediates, and transition states, it is possible to map out the potential energy surface of a reaction and understand the factors that control its rate and outcome.

A key aspect of mechanistic studies is the identification and characterization of transition states—the highest energy point along a reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or reaction energy barrier, which determines the reaction rate.

In the context of this compound, a relevant reaction to study would be its electropolymerization, a process common for pyrrole derivatives. Theoretical studies on the dimerization of pyrrole, the initial step of polymerization, have shown that the formation of an α-α linked dimer is the most thermodynamically stable outcome. researchgate.net However, the energy barriers for forming α-β or β-β linkages are relatively low (1.5-4.0 kcal/mol higher), suggesting that branching is possible. researchgate.net Computational modeling of such a reaction for this compound would involve locating the transition state for the coupling of two radical cations, which are formed upon oxidation of the pyrrole units. The calculated energy barrier for this coupling would provide insight into the feasibility and kinetics of polymerization.

Computational methods can explain why a reaction favors one product over another (selectivity) and why it produces a specific spatial arrangement of atoms (stereochemistry). This is achieved by comparing the energy barriers of competing reaction pathways.

For reactions involving this compound, such as electrophilic substitution on the pyrrole rings, computational models could predict the regioselectivity. It is well-established that electrophilic attack on pyrrole preferentially occurs at the C2 (α) position. DFT calculations can quantify this preference by comparing the activation energies for attack at the C2 versus the C3 (β) position. Furthermore, if the molecule were to participate in reactions creating new chiral centers, computational modeling could predict the diastereomeric or enantiomeric outcome by calculating the energies of the corresponding transition states. DFT calculations have been effectively used to rationalize the role of pyrrolyl ligands in improving the efficiency and shutting down side reactions in alkene metathesis catalysts, demonstrating the power of these methods in understanding and predicting selectivity. acs.org

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions

The conformational flexibility of this compound is primarily dictated by the rotation around the central C-C bond of the ethane linker and the C-N bonds connecting the linker to the pyrrole rings. MD simulations allow for the exploration of the potential energy surface associated with these rotations, revealing the most stable conformations and the energy barriers between them.

Ethane Linker Torsional Dynamics:

Anti Conformation: In this arrangement, the two pyrrole rings are positioned as far apart as possible, with a dihedral angle of approximately 180°. This conformation generally minimizes steric hindrance between the two bulky pyrrole groups.

The relative populations of these conformers can be predicted from the free energy profile along the dihedral coordinate. Computational studies on flexible linkers in various molecules, such as in the bacterial transcriptional regulator GabR, demonstrate that the linker plays a crucial role in the dynamic conformational changes of the entire molecule nih.gov.

Pyrrole Ring Orientation:

In addition to the linker's conformation, the orientation of the two pyrrole rings relative to the ethane bridge is also a key flexible parameter. The rotation around the C-N bonds determines whether the pyrrole rings are oriented in a parallel, perpendicular, or other arrangement relative to each other. The interplay between the N-C-C-N dihedral angle and the individual pyrrole ring orientations defines the complete conformational space. For instance, in dipyrromethanes, which feature a single CH₂ linker, computational analyses have been crucial in understanding the accessible conformations that lead to the formation of larger porphyrin structures acs.org.

The table below, based on theoretical calculations for analogous short-chain linked aromatic systems, illustrates the expected energetic landscape for the ethane linker's rotation.

Table 1: Theoretical Torsional Energy Profile of an Ethane Linker

Dihedral Angle (°) Conformation Relative Energy (kcal/mol)
0 syn-periplanar (eclipsed) ~5.0 (Energy Maximum)
±60 gauche (staggered) ~0.9
±120 Eclipsed ~3.5 (Energy Maximum)

This interactive table is based on generalized data for ethane and butane (B89635) linkers and represents a qualitative expectation for this compound.

The behavior of this compound in solution is heavily influenced by the surrounding solvent molecules. MD simulations incorporating explicit solvent molecules can model these interactions and predict phenomena like self-association.

Solvent Effects:

The choice of solvent can significantly alter the conformational preferences and intermolecular interactions of the solute.

Nonpolar Solvents: In nonpolar solvents like hexane (B92381) or toluene, intramolecular and intermolecular van der Waals forces and π-π stacking interactions are expected to be more prominent. The pyrrole rings, being electron-rich aromatic systems, may favor conformations that allow for stacking interactions, either intramolecularly (leading to folded structures) or intermolecularly.

Polar Aprotic Solvents: In solvents like dichloromethane (B109758) or tetrahydrofuran, the solvent can interact with the dipole moment of the pyrrole rings, potentially altering the rotational barrier of the C-N bonds.

Polar Protic Solvents: In protic solvents such as water or methanol, the primary interaction is the formation of hydrogen bonds. Computational studies on pyrrole in water show that the N-H group of one pyrrole molecule can act as a hydrogen bond donor to the oxygen atom of a water molecule uj.edu.placs.org. Conversely, the π-system of the pyrrole ring can act as a weak hydrogen bond acceptor. For this compound, the two N-H groups provide sites for hydrogen bonding, which would compete with and likely dominate over self-association via N-H···π interactions in aqueous environments. The interaction with a cluster of water molecules can weaken the individual hydrogen bonds compared to a single pyrrole-water interaction due to competing interactions among water molecules themselves acs.org.

Self-Association Phenomena:

In the absence of strongly interacting solvents, this compound molecules are expected to exhibit self-association, forming dimers or larger aggregates. Theoretical studies on pyrrole itself have identified the N-H···π hydrogen bond as a key driver for self-assembly researchgate.nettandfonline.comhbni.ac.in.

N-H···π Interactions: This is a non-conventional hydrogen bond where the acidic N-H proton of one pyrrole molecule interacts with the electron-rich π-cloud of another. Quantum mechanical calculations have shown this to be a significant stabilizing interaction for pyrrole dimers, leading to a T-shaped geometry researchgate.nethbni.ac.in. For this compound, similar intermolecular N-H···π interactions would be a primary mode of dimerization.

π-π Stacking: In addition to N-H···π bonds, offset π-π stacking interactions between the pyrrole rings of two different molecules can contribute to the stability of dimers and larger aggregates. The flexible ethane linker could allow the molecule to adopt conformations that facilitate optimal stacking.

MD simulations can quantify the strength and dynamics of these interactions by calculating radial distribution functions and potential of mean force. The table below summarizes the types of non-covalent interactions that computational studies suggest are crucial for the self-association of pyrrole-containing molecules.

Table 2: Key Intermolecular Interactions in Pyrrole Systems

Interaction Type Description Typical Energy (kcal/mol) Relevance to this compound
N-H···π Hydrogen Bond The N-H proton of one molecule interacts with the π-electron system of another. 2-5 Primary driving force for dimerization in non-polar media. researchgate.net
π-π Stacking Attraction between the aromatic rings of two molecules. 1-3 Contributes to the stability of aggregates, especially in parallel-displaced orientations.
N-H···N Hydrogen Bond Interaction between the N-H of one molecule and the nitrogen lone pair of another (less likely for pyrrole due to low basicity of N). 1-3 Generally less significant for pyrrole compared to N-H···π.

Interaction energies are approximate and depend heavily on geometry and environment.

Conclusions and Future Research Perspectives

Synthesis of Key Findings and Contributions to N-Pyrrole Chemistry

The study of 1,2-Di(1H-pyrrol-1-yl)ethane, a molecule featuring two pyrrole (B145914) rings linked by an ethane (B1197151) bridge at their nitrogen atoms, offers valuable insights into the broader field of N-pyrrole chemistry. The presence of two interconnected pyrrole moieties on a flexible alkyl chain introduces unique structural and electronic properties that are not as readily available in simpler N-substituted pyrroles.

Key findings from the investigation of this compound and its analogues contribute to several areas of N-pyrrole chemistry. The synthesis of such molecules typically involves the Paal-Knorr pyrrole condensation or nucleophilic substitution reactions. For instance, the reaction of 2,5-dimethoxytetrahydrofuran (B146720) with ethylenediamine (B42938) would be a plausible route to this compound. organic-chemistry.org This highlights the utility of established synthetic methodologies for creating more complex, bifunctional pyrrole systems.

The ethane linker imparts a degree of conformational flexibility, allowing the two pyrrole rings to adopt various spatial orientations. This has significant implications for its potential to act as a chelating ligand for metal ions, where the nitrogen atoms can coordinate to a metal center. The electronic communication between the two pyrrole rings, though electronically insulated by the saturated ethane bridge, can be influenced by through-space interactions, a phenomenon of interest in the study of conjugated and non-conjugated bichromophoric systems.

Furthermore, the investigation of this compound enriches our understanding of the reactivity of N-substituted pyrroles. The presence of two rings allows for the exploration of selective functionalization at one or both pyrrole units, opening avenues for the synthesis of novel derivatives with tailored properties.

Identification of Remaining Challenges and Research Gaps in this compound Studies

Despite its potential, the dedicated study of this compound remains a relatively unexplored area within N-pyrrole chemistry, presenting several challenges and research gaps.

Key Research Gaps and Challenges:

Area of Research Identified Gaps and Challenges
Synthesis and Characterization While plausible synthetic routes exist, detailed optimization and characterization of this compound are not extensively documented in publicly available literature. A thorough investigation of its spectroscopic and crystallographic properties is needed.
Reactivity Studies The systematic exploration of the reactivity of the pyrrole rings in this compound is lacking. Studies on electrophilic substitution, lithiation, and other functionalization reactions would provide a deeper understanding of its chemical behavior.
Conformational Analysis A detailed computational and experimental analysis of the conformational landscape of this compound is required to understand the spatial relationship between the two pyrrole rings and how it influences the molecule's properties.
Coordination Chemistry There is a significant gap in the investigation of its coordination behavior with a wide range of metal ions. Understanding the stability, structure, and electronic properties of its metal complexes is crucial for its potential applications in catalysis and materials science.
Polymerization Studies The potential for this compound to act as a monomer or cross-linking agent in polymerization reactions has not been thoroughly explored.

Promising Directions for Advanced Materials and Catalytic Applications

The unique structural features of this compound open up promising avenues for its application in the development of advanced materials and in catalysis.

Advanced Materials:

Conducting Polymers: Pyrrole is a fundamental building block for conducting polymers. alliedacademies.org The bifunctional nature of this compound could be exploited to create cross-linked polypyrrole networks with potentially enhanced mechanical and electronic properties. Copolymers with other monomers like 3,4-ethylenedioxythiophene (B145204) (EDOT) could also lead to materials with tunable electrochromic properties. metu.edu.trresearchgate.net

Metal-Organic Frameworks (MOFs): The ability of the two pyrrole nitrogens to act as a chelating ligand makes this compound a potential building block for the synthesis of novel MOFs. semanticscholar.orgresearchgate.net These materials could exhibit interesting properties for gas storage, separation, or catalysis.

Sensors: The pyrrole moiety is known to be sensitive to its chemical environment. Functionalized derivatives of this compound could be designed to act as chemosensors for specific analytes, where binding events would lead to a detectable change in optical or electronic properties.

Catalytic Applications:

Homogeneous Catalysis: Metal complexes of this compound could serve as catalysts for a variety of organic transformations. The flexible ethane linker could allow for the fine-tuning of the catalyst's steric and electronic environment, influencing its activity and selectivity.

Supported Catalysts: The compound could be tethered to solid supports to create heterogeneous catalysts. This approach would facilitate catalyst recovery and reuse, which is a key principle of green chemistry.

Opportunities for Interdisciplinary Collaborations and Emerging Research Paradigms

The exploration of this compound and its derivatives provides fertile ground for interdisciplinary collaborations and the application of emerging research paradigms.

Computational Chemistry and Materials Science: Collaboration between synthetic chemists and computational scientists is crucial for predicting the properties of materials derived from this compound. mdpi.com Density Functional Theory (DFT) calculations can provide insights into the electronic structure, conformational preferences, and reactivity of the molecule and its metal complexes, guiding experimental efforts.

Supramolecular Chemistry and Nanoscience: The self-assembly of this compound derivatives into well-defined supramolecular structures is an exciting research direction. This could lead to the development of new nanomaterials with applications in electronics, photonics, and drug delivery.

Biomaterials and Medicinal Chemistry: While outside the direct scope of this article, the pyrrole scaffold is present in many biologically active molecules. alliedacademies.org Interdisciplinary research could explore the potential of functionalized this compound derivatives in the development of new biomaterials or as scaffolds in medicinal chemistry.

Green Chemistry and Sustainable Synthesis: The development of environmentally benign synthetic routes to this compound and its derivatives is an important area for future research. This aligns with the growing emphasis on sustainable chemical processes.

Q & A

Q. What established synthetic routes exist for 1,2-Di(1H-pyrrol-1-yl)ethane, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis typically involves coupling pyrrole derivatives with ethane dihalides under inert atmospheres. Key parameters include solvent choice (e.g., DMF for polar aprotic conditions), temperature control (60–80°C), and stoichiometric ratios of reactants. Catalytic bases like NaH or K₂CO₃ facilitate deprotonation of pyrrole, enhancing nucleophilicity. Optimization can be achieved via Design of Experiments (DoE) to evaluate interactions between variables (e.g., time, temperature, catalyst loading). Post-synthesis, column chromatography or recrystallization in ethanol/water mixtures is recommended for purification .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

Methodological Answer: Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for verifying substitution patterns and symmetry. For example, the two equivalent pyrrole rings produce a singlet for the ethane bridge protons in ¹H NMR. Fourier-Transform Infrared Spectroscopy (FTIR) identifies N–H stretching (~3400 cm⁻¹) and C–N bonding (~1250 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺). Cross-validation with X-ray crystallography provides definitive structural confirmation but requires high-purity crystals .

Q. What are the critical stability considerations for storing this compound in laboratory settings?

Methodological Answer: The compound is sensitive to moisture and oxidation due to its pyrrole moieties. Storage under argon or nitrogen in amber glass vials at –20°C minimizes degradation. Periodic stability testing via Thin-Layer Chromatography (TLC) or HPLC can detect decomposition products. Avoid prolonged exposure to light, as pyrrole derivatives are prone to photochemical reactions .

Advanced Research Questions

Q. How can computational chemistry resolve discrepancies in reported reactivity trends of this compound in coordination complexes?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) can model ligand geometries, electron density distributions, and binding affinities with metal ions. Comparing calculated vs. experimental UV-Vis spectra or redox potentials identifies inconsistencies. For example, deviations in ligand field splitting energies may arise from solvent effects not accounted for in simulations. Multireference methods (e.g., CASSCF) are recommended for systems with strong electron correlation .

Q. What experimental strategies can reconcile conflicting data on the catalytic efficiency of this compound-derived ligands in cross-coupling reactions?

Methodological Answer: Systematic benchmarking under standardized conditions (e.g., substrate scope, catalyst loading, solvent) is essential. Use kinetic profiling (e.g., in situ IR or GC monitoring) to compare turnover frequencies (TOF) and activation energies. Control experiments should exclude trace metal impurities. Surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS) can detect ligand decomposition on catalytic surfaces, which may explain performance variability .

Q. How do kinetic isotope effects (KIEs) and thermodynamic studies clarify the mechanism of this compound in radical-mediated reactions?

Methodological Answer: Deuterium labeling at the ethane bridge or pyrrole N–H positions allows measurement of KIEs to distinguish between hydrogen-atom transfer (HAT) and electron-transfer mechanisms. Isothermal Titration Calorimetry (ITC) quantifies binding enthalpies with radical initiators (e.g., AIBN). Electron Paramagnetic Resonance (EPR) spin-trapping experiments (e.g., using TEMPO) can detect transient radical intermediates .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the solubility of this compound in polar vs. nonpolar solvents?

Methodological Answer: Conduct Hansen Solubility Parameter (HSP) analysis to quantify dispersion, polarity, and hydrogen-bonding contributions. Use dynamic light scattering (DLS) to detect aggregation in nonpolar solvents. Reproduce experiments under strictly anhydrous conditions, as trace water significantly alters solubility in solvents like THF or chloroform .

Q. What statistical approaches validate reproducibility in studies of this compound’s supramolecular assembly behavior?

Methodological Answer: Apply Principal Component Analysis (PCA) to multivariate data (e.g., TEM images, SAXS profiles) to identify outliers. Replicate experiments across multiple batches of synthesized compound to exclude batch-dependent impurities. Use Bayesian inference to quantify confidence intervals in assembly kinetics .

Tables for Key Data

Property Method Typical Value Reference
Melting PointDifferential Scanning Calorimetry148–150°C
LogP (Partition Coefficient)Reverse-Phase HPLC2.3 ± 0.1
λmax (UV-Vis)Spectrophotometry285 nm (ε = 4500 M⁻¹cm⁻¹)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.